Cas no 911822-40-7 (1-Amino-5-(bromomethyl)naphthalene)

1-Amino-5-(bromomethyl)naphthalene 化学的及び物理的性質
名前と識別子
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- 1-Amino-5-(bromomethyl)naphthalene
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- インチ: 1S/C11H10BrN/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6H,7,13H2
- InChIKey: FCTQHYPFCDSTDP-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC=C2C(=CC=CC2=1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 3
1-Amino-5-(bromomethyl)naphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219000195-250mg |
1-Amino-5-(bromomethyl)naphthalene |
911822-40-7 | 98% | 250mg |
$714.00 | 2023-08-31 | |
Alichem | A219000195-1g |
1-Amino-5-(bromomethyl)naphthalene |
911822-40-7 | 98% | 1g |
$1634.45 | 2023-08-31 | |
Alichem | A219000195-500mg |
1-Amino-5-(bromomethyl)naphthalene |
911822-40-7 | 98% | 500mg |
$970.20 | 2023-08-31 |
1-Amino-5-(bromomethyl)naphthalene 関連文献
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
1-Amino-5-(bromomethyl)naphthaleneに関する追加情報
Comprehensive Overview of 1-Amino-5-(bromomethyl)naphthalene (CAS No. 911822-40-7): Properties, Applications, and Industry Insights
1-Amino-5-(bromomethyl)naphthalene (CAS No. 911822-40-7) is a specialized organic compound with a unique molecular structure, combining an amino group and a bromomethyl substituent on a naphthalene backbone. This compound has garnered significant attention in pharmaceutical research, material science, and fine chemical synthesis due to its versatile reactivity. The presence of both amino and bromomethyl functional groups makes it a valuable intermediate for constructing complex molecules, particularly in the development of fluorescent dyes, agrochemicals, and advanced polymers.
In recent years, the demand for naphthalene derivatives like 1-Amino-5-(bromomethyl)naphthalene has surged, driven by their applications in organic light-emitting diodes (OLEDs) and bioconjugation techniques. Researchers frequently search for "CAS 911822-40-7 solubility" or "1-Amino-5-(bromomethyl)naphthalene synthesis protocol," reflecting its relevance in lab-scale and industrial processes. The compound’s photophysical properties also make it a candidate for molecular probes in bioimaging, aligning with the growing interest in precision diagnostics.
From a synthetic perspective, 1-Amino-5-(bromomethyl)naphthalene serves as a key building block for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in modern medicinal chemistry. Its bromomethyl group facilitates nucleophilic substitutions, while the amino group enables further derivatization via amidation or reductive amination. These features address common search queries like "how to modify naphthalene cores" or "bromomethyl-naphthalene reactivity," highlighting its utility in tailored molecular design.
Environmental and regulatory considerations are increasingly shaping the use of halogenated naphthalenes. While 911822-40-7 is not classified as hazardous under major chemical inventories, its handling requires standard precautions for bromo-organic compounds. Industry trends emphasize "green alternatives to halogenated intermediates," prompting innovations in catalytic methods to minimize waste. This aligns with the compound’s role in sustainable chemistry initiatives, where its efficiency in multistep syntheses reduces overall resource consumption.
Analytical characterization of 1-Amino-5-(bromomethyl)naphthalene typically involves HPLC purity analysis, NMR spectroscopy, and mass spectrometry, ensuring compliance with research and industrial standards. FAQs such as "how to store 1-Amino-5-(bromomethyl)naphthalene" underscore the need for stability data—recommendations include inert atmospheres and protection from light to preserve its reactive functionalities. Such details cater to both academic and commercial audiences seeking reliable chemical handling guidelines.
In conclusion, 1-Amino-5-(bromomethyl)naphthalene (CAS No. 911822-40-7) exemplifies the intersection of structural versatility and functional adaptability in organic chemistry. Its applications span from electronic materials to biopharmaceuticals, resonating with contemporary searches for "high-value chemical intermediates." As industries prioritize molecular diversity and process efficiency, this compound remains a focal point for innovation, supported by rigorous research and evolving synthetic methodologies.
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